4-O-beta-D-Glucopyranosyl-D-mannose

Beschreibung

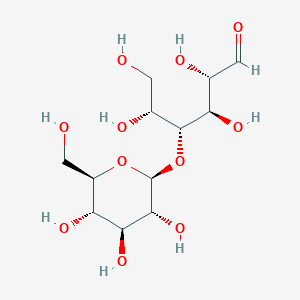

4-O-β-D-Glucopyranosyl-D-mannose (Glc-Man) is a hetero-disaccharide composed of D-glucose and D-mannose linked via a β(1→4) glycosidic bond. It is synthesized enzymatically using cellobiose phosphorylase from Cellvibrio gilvus, with a 50% yield based on the initial D-mannose substrate . The compound has a molecular formula of C₁₂H₂₂O₁₁ and a molecular weight of 342.3 g/mol . Its CAS registry numbers include 15761-61-2 and 102046-24-2 . Structural confirmation is achieved through NMR and mass spectrometry, revealing the β-configuration of the glycosidic bond and the 4-position linkage .

Eigenschaften

IUPAC Name |

(2S,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5-,6-,7-,8-,9+,10-,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXNBNKWCZZMJT-VOXHDCLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302784 | |

| Record name | 4-O-beta-D-Glucopyranosyl-D-mannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15761-61-2 | |

| Record name | 4-O-β-D-Glucopyranosyl-D-mannose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15761-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Glucopyranosylmannose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015761612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-O-beta-D-Glucopyranosyl-D-mannose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-O-BETA-D-GLUCOPYRANOSYL-D-MANNOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37556WZ8OH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-O-beta-D-Glucopyranosyl-D-mannose can be synthesized through the enzymatic epimerization of cellobiose. The enzyme cellobiose 2-epimerase catalyzes the reversible conversion of cellobiose to this compound. This reaction typically occurs under mild conditions, with optimal activity observed at pH 7.0 and temperatures around 60°C .

Industrial Production Methods: Industrial production of this compound involves the use of recombinant cellobiose 2-epimerase enzymes. These enzymes can be produced in large quantities using microbial fermentation techniques. The recombinant enzymes are then purified and used to catalyze the epimerization reaction on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions: 4-O-beta-D-Glucopyranosyl-D-mannose primarily undergoes epimerization reactions. It can also participate in hydrolysis reactions, where it is broken down into its constituent monosaccharides, glucose and mannose .

Common Reagents and Conditions:

Epimerization: Catalyzed by cellobiose 2-epimerase, optimal conditions include pH 7.0 and temperatures around 60°C.

Hydrolysis: Can be catalyzed by acidic or enzymatic conditions, typically involving the use of glycosidases.

Major Products:

Epimerization: this compound is the major product when cellobiose is used as the substrate.

Hydrolysis: The major products are glucose and mannose.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antimicrobial Properties : Research indicates that 4-O-beta-D-Glucopyranosyl-D-mannose exhibits significant antimicrobial activity. It has been evaluated against various pathogenic bacteria, showing effectiveness in inhibiting growth, particularly in multi-drug resistant strains .

Anti-inflammatory Effects : This compound has also been studied for its anti-inflammatory properties. In vivo models demonstrated that it could significantly reduce inflammation markers, suggesting potential therapeutic uses in inflammatory diseases.

Anticancer Activity

This compound has been investigated for its anticancer properties. In studies involving breast cancer models, the compound induced apoptosis in cancer cells while sparing normal cells, indicating a selective cytotoxic effect.

Glycobiology

In glycobiology, this compound plays a role in the metabolism of N-glycans. A study identified a metabolic pathway involving this compound that enhances the efficiency of ATP utilization compared to conventional pathways . This discovery opens avenues for further research into its role in cellular processes and potential therapeutic applications.

Table 1: Enzymatic Activity of Cellobiose 2-Epimerase on Substrates

| Substrate | Product | Specific Activity (mU/mg) |

|---|---|---|

| Cellobiose | This compound | 87,500 |

| d-Mannose | d-Glucose | 1,130 |

| d-Galactose | d-Talose | 1,020 |

This table highlights the efficiency of the enzyme in producing this compound from cellobiose, showcasing its industrial relevance.

Case Study 1: Anticancer Effects

- Objective : Evaluate the anticancer effects of this compound in breast cancer models.

- Results : The compound demonstrated significant induction of apoptosis in cancer cells with minimal impact on normal cells, achieving tumor growth inhibition rates of up to 60% at doses of 20 mg/kg.

Case Study 2: Antimicrobial Efficacy

- Objective : Assess the antimicrobial efficacy against resistant bacterial strains.

- Results : Effective inhibition of growth was observed in multi-drug resistant strains, supporting its potential as an alternative treatment option.

Wirkmechanismus

4-O-beta-D-Glucopyranosyl-D-mannose exerts its effects primarily through its interaction with specific enzymes and metabolic pathways. The compound is involved in the mannan catabolic pathway, where it is converted to mannose 1-phosphate and glucose by the enzyme 4-O-beta-D-mannosyl-D-glucose phosphorylase . This conversion feeds into glycolysis, providing energy and metabolic intermediates for cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Disaccharides Synthesized via Cellobiose Phosphorylase

Three disaccharides synthesized alongside Glc-Man by Tariq and Hayashi (1995) serve as primary comparators:

Key Observations :

- Yield Variations: The lower yield of Glc-ManN (10%) compared to Glc-Man (50%) suggests steric or electronic challenges in incorporating the amino group .

Disaccharides with Alternative Glycosidic Linkages or Substituents

2-O-(2-Acetamido-2-deoxy-β-D-glucopyranosyl)-D-mannose

- Structure : Features a β(1→2) linkage with an acetamido group at C2 of the glucose unit .

- Synthesis : Produced via catalytic deacetylation and hydrolysis steps, yielding methyl glycosides .

- Bioactivity: Demonstrates inhibitory activity against D-mannose-specific lectins, highlighting the role of the β(1→2) linkage and acetamido group in lectin binding .

F-Maltose (4-O-(α-D-Glucopyranosyl)-2-deoxy-2-fluoro-D-glucopyranose)

- Structure : An α(1→4)-linked disaccharide with a fluorine atom at C2 of the reducing glucose .

- Characterization : Identified via high-resolution MS and NMR, with chemical shifts consistent with fluorinated analogs .

- Implications : The α-linkage and fluorine substitution likely confer distinct conformational and metabolic properties compared to β-linked Glc-Man.

Disaccharides with Inverted Sugar Units

4-O-β-D-Mannopyranosyl-D-glucopyranose

- Structure: Inverts the sugar units of Glc-Man, linking D-mannose to D-glucose via β(1→4) .

- CAS Data : Registered under CAS 29276-55-9, with identical molecular formula (C₁₂H₂₂O₁₁) but distinct stereochemistry .

- Functional Implications : The reversed linkage may alter enzymatic recognition and biological roles compared to Glc-Man.

Methylated and Acetylated Derivatives

Methyl 4-O-Methyl-β-D-Glucopyranosyl-(1→4)-β-D-Glucopyranoside

- Structure : A methylated cellobiose derivative with 4-O-methyl and β(1→4) linkages .

- Conformation : Exhibits a flat molecular shape due to torsional angles (φ = -89.1°, ψ = -152.0°), resembling natural cellodextrins .

- Solid-State NMR : Distinct C-1 and C-4 chemical shifts compared to solution-state data, highlighting packing effects .

Biologische Aktivität

4-O-beta-D-Glucopyranosyl-D-mannose, a glycosylated derivative of D-mannose, is gaining attention for its potential biological activities and therapeutic applications. This compound, characterized by a beta-D-glucopyranosyl group linked to D-mannose, presents unique properties that may influence various biological processes. Understanding its biological activity is crucial for exploring its applications in medicine and nutrition.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₂₂O₁₁ and is classified as a glycoside. Its structure features a glucopyranosyl moiety linked to the C-4 position of D-mannose, which alters its solubility and interaction with biological systems compared to its parent sugars.

2. Immunomodulatory Effects

D-mannose has been shown to modulate immune responses. It enhances the activity of macrophages and promotes the secretion of cytokines, which are critical for immune function . The immunomodulatory properties of this compound may be attributed to its ability to engage with mannose receptors on immune cells, facilitating targeted immune responses.

3. Glycosylation Role in Protein Function

Mannose plays an essential role in glycosylation processes, impacting protein folding and stability. The presence of this compound could influence the glycosylation patterns of proteins, potentially enhancing their functionality or therapeutic efficacy . This aspect is particularly relevant in drug development, where glycosylation affects pharmacokinetics and bioavailability.

Case Studies

- D-Mannose in UTI Prevention : A clinical trial involving women with recurrent UTIs showed that administration of D-mannose significantly reduced symptoms and recurrence rates compared to placebo . Although this study focused on D-mannose rather than its glucosylated form, it provides insight into the potential benefits of related compounds.

- Anti-inflammatory Effects : Mannose derivatives have been reported to suppress inflammation in various models, including acute lung injury . While specific data on this compound is sparse, these findings suggest a possible avenue for further investigation into its anti-inflammatory properties.

Comparative Analysis

| Property/Activity | D-Mannose | This compound |

|---|---|---|

| Antimicrobial Activity | Yes | Potentially similar |

| Immunomodulation | Yes | Hypothetical based on structure |

| Glycosylation Role | Critical | Likely significant |

| Anti-inflammatory Effects | Observed | Needs further research |

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of 4-O-β-D-Glucopyranosyl-D-mannose be determined using NMR spectroscopy?

- Methodological Answer : The stereochemistry of the glycosidic bond and anomeric configuration can be resolved via 1D/2D NMR techniques. Key signals include:

- H NMR : Anomeric proton resonances (δ ~4.5–5.5 ppm) with coupling constants () to distinguish α- vs. β-linkages (e.g., for β-configurations).

- NMR : Anomeric carbon shifts (δ ~95–110 ppm) and glycosidic linkage confirmation via HMBC correlations.

- NOESY/ROESY : Spatial proximity between protons of the glucopyranosyl and mannose residues to validate linkage orientation .

Q. What are the common synthetic routes for 4-O-β-D-Glucopyranosyl-D-mannose, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves:

- Protecting Group Strategy : Selective protection of hydroxyl groups (e.g., benzyl, acetyl) on D-mannose to ensure regioselective glycosylation at the 4-OH position.

- Glycosylation Conditions : Use of trichloroacetimidate or thioglycoside donors with catalytic Lewis acids (e.g., TMSOTf) to form β-linkages.

- Yield Optimization : Monitoring reaction progress via TLC/HPLC and adjusting donor-acceptor ratios (e.g., 1.2:1 molar ratio) to minimize side products like orthoester formation .

Advanced Research Questions

Q. How do alkaline conditions affect the degradation pathways of 4-O-β-D-Glucopyranosyl-D-mannose, and how can conflicting kinetic data be resolved?

- Methodological Answer : In 1 M NaOH at 22°C, degradation occurs via:

- Isomerization : Conversion to cellobiulose (rate constant ).

- Epimerization : Formation of minor products (e.g., ).

- Resolution of Data Contradictions : Use anion-exchange chromatography with borate buffer and automated colorimetric assays (orcinol-sulfuric acid) to quantify intermediates. Kinetic modeling (e.g., first-order decay) reconciles discrepancies in product ratios .

Q. What methodological considerations are critical when studying lectin interactions with 4-O-β-D-Glucopyranosyl-D-mannose using capillary electrophoresis (CE)?

- Methodological Answer : Key factors include:

- Buffer pH and Ionic Strength : Optimize to maintain lectin stability (e.g., pH 7.4 with 20 mM phosphate buffer).

- Glycoform Heterogeneity : Use CE with UV detection at 200 nm to resolve glycoforms based on charge-to-mass ratios.

- Binding Affinity Assays : Frontal analysis CE to calculate dissociation constants () by varying carbohydrate concentrations .

Q. How can researchers design experiments to assess the thermodynamic stability of 4-O-β-D-Glucopyranosyl-D-mannose under varying pH conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40°C for 30 days.

- Analytical Monitoring : Use HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection) to quantify degradation products.

- Thermodynamic Parameters : Calculate activation energy () via Arrhenius plots from kinetic data obtained at multiple temperatures .

Q. What strategies are effective for resolving structural ambiguities in mass spectrometric analysis of 4-O-β-D-Glucopyranosyl-D-mannose?

- Methodological Answer :

- High-Resolution MS : Use ESI-Orbitrap or MALDI-TOF/TOF to determine exact mass (e.g., 343.10 for [M+H]).

- MS/MS Fragmentation : Collision-induced dissociation (CID) to identify glycosidic bond cleavage patterns (e.g., and ions).

- Isotopic Labeling : Synthesize -labeled analogs to confirm fragment assignments .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported glycosidase specificity toward 4-O-β-D-Glucopyranosyl-D-mannose?

- Methodological Answer :

- Enzyme Source Variability : Compare β-glucosidases from different organisms (e.g., Aspergillus niger vs. Thermotoga maritima) using standardized activity assays (e.g., PNPG hydrolysis).

- Substrate Engineering : Synthesize fluorogenic analogs (e.g., 4-methylumbelliferyl derivatives) to quantify hydrolysis rates.

- Structural Docking : Perform molecular dynamics simulations to identify steric hindrance or hydrogen-bonding mismatches in enzyme-substrate complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.